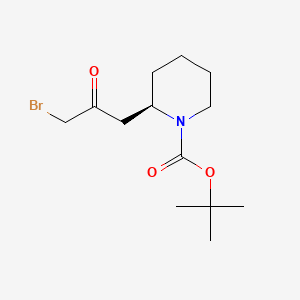

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Description

This compound features a piperidine ring with a chiral (2R)-configuration, a tert-butyl carbamate protecting group, and a 3-bromo-2-oxopropyl substituent. The bromo and ketone functionalities make it reactive in nucleophilic substitution and condensation reactions, respectively. It is commonly employed as an intermediate in pharmaceutical and organometallic synthesis.

Properties

Molecular Formula |

C13H22BrNO3 |

|---|---|

Molecular Weight |

320.22 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3/t10-/m1/s1 |

InChI Key |

ZIJCVCKVXHYUPU-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC(=O)CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.

Carboxylation: The carboxylate group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Functional Group Variations and Reactivity

The table below summarizes key structural analogs, their substituents, molecular weights, and applications:

Stereochemical and Electronic Effects

- Chirality : The (2R)-configuration in the target compound and ’s analog (119c) highlights their utility in enantioselective synthesis. Stereochemistry influences biological activity and crystallization behavior .

- Electron-Withdrawing Groups : The bromo and ketone groups in the target compound enhance electrophilicity at the β-carbon, favoring SN2 reactions. In contrast, the methoxy-oxoethyl group in ’s compound stabilizes via resonance, reducing reactivity .

- Aromatic vs. Aliphatic Substituents : ’s chloropyrazine and ’s formylphenyl introduce aromaticity, enabling π-π stacking in drug design, unlike the aliphatic bromo-oxopropyl group .

Biological Activity

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structural features, including a bromine atom and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurological pathways.

- Molecular Formula : CHBrN\O

- Molecular Weight : 328.22 g/mol

- CAS Number : 1707358-29-9

Biological Activity

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems and potential therapeutic applications in treating neurological disorders.

Research indicates that this compound may interact with various neurotransmitter receptors, influencing signaling pathways that are crucial for neuronal function. Its ability to modulate receptor activity suggests potential applications in conditions such as anxiety, depression, and other mood disorders.

Interaction Studies

Studies have focused on the binding affinity of this compound to specific receptors. For instance, its interactions with dopamine and serotonin receptors have been evaluated, highlighting its potential role as a therapeutic agent in psychiatric disorders.

Case Studies

- Neuroprotective Effects : In a study involving animal models of neurodegeneration, treatment with this compound resulted in a significant reduction in neuronal cell death. This effect was attributed to its ability to modulate apoptotic pathways.

- Behavioral Studies : Behavioral assays conducted on rodents treated with the compound showed decreased anxiety-like behavior, suggesting its potential as an anxiolytic agent. This aligns with its interaction profile with serotonin receptors.

Comparative Analysis

The unique structure of this compound allows it to be compared with other piperidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate | Similar piperidine core | Different position of bromo substituent |

| Tert-butyl 3-(benzyloxy)-piperidine derivatives | Contains benzyloxy group | Enhanced lipophilicity for CNS penetration |

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate and a base like triethylamine .

- Step 2 : Functionalization at the 2-position of the piperidine ring via alkylation or nucleophilic substitution. For bromination, controlled addition of brominating agents (e.g., N-bromosuccinimide) ensures regioselectivity .

- Step 3 : Installation of the 3-bromo-2-oxopropyl group through ketone formation, often employing reagents like ethyl bromopyruvate under basic conditions (e.g., NaH in THF) .

Key considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups. For example, the Boc group shows a characteristic singlet at ~1.4 ppm (¹H) and 80-85 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 332.1 for C₁₃H₂₂BrNO₃) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Boc and ketone) .

- Chiral HPLC : Essential for enantiomeric purity assessment due to the (2R) configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?

- Temperature Control : Lower temperatures (−20°C to 0°C) minimize racemization during chiral center formation .

- Catalyst Selection : Chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) improve enantiomeric excess. For example, L-proline derivatives have been used for similar piperidine systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereoselectivity .

Validation : Compare optical rotation values with literature or use circular dichroism (CD) spectroscopy .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings, critical for distinguishing adjacent substituents on the piperidine ring .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Degradation Studies : Hydrolyze the Boc group and re-analyze intermediates to isolate conflicting signals .

Q. What are the common side reactions during bromination, and how can they be mitigated?

- Over-bromination : Occurs with excess bromine or prolonged reaction times. Mitigate by using stoichiometric NBS and quenching with Na₂S₂O₃ .

- Ring-opening : The piperidine ring may undergo degradation under strong acidic/basic conditions. Use buffered bromination systems (pH 6-7) .

Monitoring : Real-time FTIR tracks bromine consumption to optimize reaction quenching .

Q. How can computational modeling aid in predicting reactivity and biological activity?

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The 3-bromo-2-oxopropyl group may act as an electrophilic warhead in covalent inhibitors .

- DFT Calculations : Predict reaction pathways for bromination or nucleophilic substitution, guiding experimental design .

- ADMET Profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. What strategies are effective for studying degradation products under varying pH conditions?

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- Acidic Hydrolysis : Boc group removal generates piperidine intermediates, detectable via LC-MS .

- Oxidative Stress : The ketone may oxidize to a carboxylic acid, identified by IR (~2500 cm⁻¹ O-H stretch) .

- Stabilization : Use lyophilization for storage and buffer systems (e.g., phosphate) during in vitro assays .

Q. How can cross-coupling reactions be leveraged to diversify the 3-bromo-2-oxopropyl moiety?

- Suzuki-Miyaura Coupling : Replace the bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .

- Buchwald-Hartwig Amination : Introduce amines for prodrug strategies .

Optimization : Screen ligands (e.g., XPhos) to enhance yields in sterically hindered piperidine systems .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Bromination

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Brominating Agent | NBS (1.1 eq) | Minimizes over-bromination |

| Solvent | DCM/THF (1:1) | Balances solubility and reactivity |

| Temperature | 0°C → RT | Controls reaction rate |

| Quenching Method | Na₂S₂O₃ (aq) | Prevents residual Br₂ |

Q. Table 2. Analytical Signatures for Structural Confirmation

| Functional Group | NMR (¹H) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Boc group | 1.4 ppm (s, 9H) | 1705 | 332.1 [M+H]⁺ |

| 2-Oxopropyl | 2.8–3.2 (m, 2H) | 1720 | – |

| 3-Bromo | – | – | 79/81 (Br isotope) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.